![molecular formula C11H24N2O2 B13075591 2-[(1,2,5-Trimethylpiperidin-4-yl)amino]propane-1,3-diol](/img/structure/B13075591.png)
2-[(1,2,5-Trimethylpiperidin-4-yl)amino]propane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1,2,5-Trimethylpiperidin-4-yl)amino]propane-1,3-diol is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1,2,5-Trimethylpiperidin-4-yl)amino]propane-1,3-diol typically involves the reaction of 1,2,5-trimethylpiperidin-4-amine with a suitable diol precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the highest yield and purity of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of large quantities of the compound, and additional steps such as purification and quality control are implemented to ensure the final product meets industry standards .
化学反应分析
Types of Reactions: 2-[(1,2,5-Trimethylpiperidin-4-yl)amino]propane-1,3-diol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcome .
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
科学研究应用
2-[(1,2,5-Trimethylpiperidin-4-yl)amino]propane-1,3-diol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential antimicrobial and antiviral properties. In medicine, it is explored for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects. Additionally, in the industry, it is used in the development of new materials and as a catalyst in various chemical processes .
作用机制
The mechanism of action of 2-[(1,2,5-Trimethylpiperidin-4-yl)amino]propane-1,3-diol involves its interaction with specific molecular targets and pathways in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing pain and swelling .
相似化合物的比较
Similar Compounds: Similar compounds to 2-[(1,2,5-Trimethylpiperidin-4-yl)amino]propane-1,3-diol include other piperidine derivatives such as 1,2,5-trimethylpiperidin-4-ol and 1,2,5-trimethylpiperidin-4-one .
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.
属性
分子式 |
C11H24N2O2 |
|---|---|
分子量 |
216.32 g/mol |
IUPAC 名称 |
2-[(1,2,5-trimethylpiperidin-4-yl)amino]propane-1,3-diol |
InChI |
InChI=1S/C11H24N2O2/c1-8-5-13(3)9(2)4-11(8)12-10(6-14)7-15/h8-12,14-15H,4-7H2,1-3H3 |
InChI 键 |
BSNDBZKSJFOHGQ-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(C(CN1C)C)NC(CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


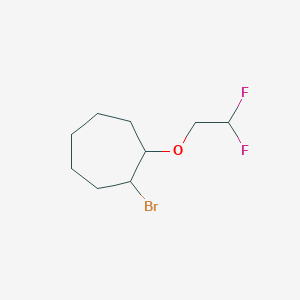
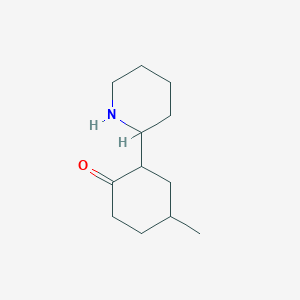
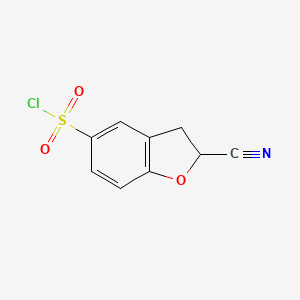
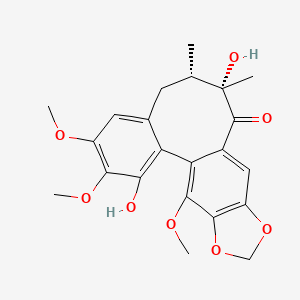
![3-(2-furylmethyl)-2-mercapto-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13075534.png)
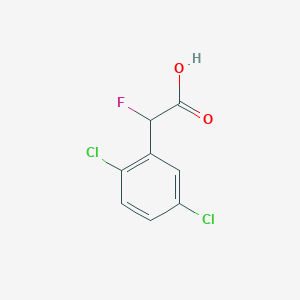
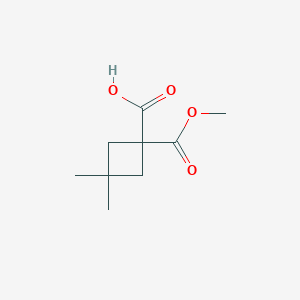
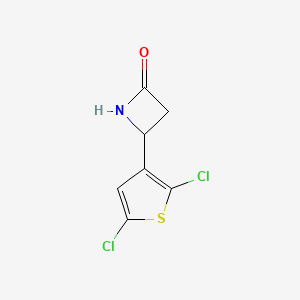
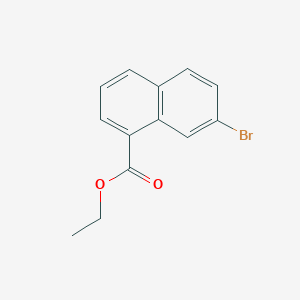
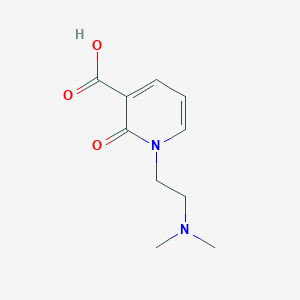
![5-Amino-4-methyl-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B13075577.png)

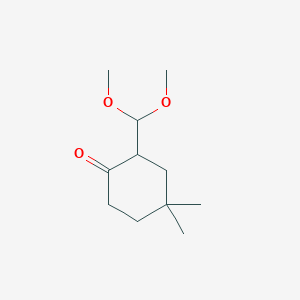
![4-[(Pentan-2-yl)amino]benzamide](/img/structure/B13075606.png)
